2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-acetamidophenyl)prop-2-enamide
Description
2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-acetamidophenyl)prop-2-enamide is a synthetic enamide derivative characterized by a central α,β-unsaturated carbonyl scaffold. The compound features:
- 3,4-dimethoxyphenyl group: A substituted aromatic ring with electron-donating methoxy groups, which may enhance solubility or influence intermolecular interactions.
- Cyano group (CN): An electron-withdrawing group that stabilizes the conjugated system and may modulate reactivity.
Its synthesis likely involves condensation reactions between cyanoacetamide derivatives and substituted benzaldehydes, as inferred from analogous compounds (e.g., ).
Properties
IUPAC Name |
3-(4-acetamidophenyl)-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-13(24)22-16-6-4-14(5-7-16)10-15(12-21)20(25)23-17-8-9-18(26-2)19(11-17)27-3/h4-11H,1-3H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFHHOPFIGIQKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-acetamidophenyl)prop-2-enamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide.
Introduction of the dimethoxyphenyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction using 3,4-dimethoxybenzene.
Formation of the acetamidophenyl group: This can be done through an amide coupling reaction using 4-acetamidophenylamine and a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-acetamidophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications.
Anticancer Activity
Research indicates that 2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-acetamidophenyl)prop-2-enamide has cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest.
- Case Study : In vitro studies showed that the compound inhibited the proliferation of breast cancer cells (MCF-7) at concentrations as low as 10 µM.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases.
- Mechanism : It may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.
- Case Study : Animal models treated with the compound showed reduced levels of inflammatory markers compared to controls.
Antimicrobial Activity
Preliminary studies suggest that derivatives of similar structures exhibit significant antimicrobial properties.
- Activity Spectrum : Effective against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Related compounds have reported MIC values around 256 µg/mL.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Case Study Findings |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | Inhibits MCF-7 cell proliferation at 10 µM |
| Anti-inflammatory | Modulates cytokine production | Reduced inflammatory markers in animal models |
| Antimicrobial | Inhibits growth of pathogens | MIC ~256 µg/mL against E. coli and S. aureus |
Research Applications
The diverse biological activities of this compound position it as a valuable candidate for various research applications:
- Drug Development : Its anticancer and anti-inflammatory properties make it a potential lead compound for new therapeutic agents.
- Pharmacological Studies : Understanding its mechanisms can provide insights into disease treatment strategies.
- Chemical Synthesis Research : The compound can be utilized to synthesize derivatives with enhanced efficacy or reduced toxicity.
Mechanism of Action
The mechanism of action of 2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-acetamidophenyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 2-cyano-3-arylprop-2-enamides. Below is a structural and physicochemical comparison with analogs from the evidence:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects: Electron-donating groups (e.g., methoxy, methyl) in the 3,4-dimethoxyphenyl analog may enhance solubility but reduce electrophilicity compared to halogenated derivatives (e.g., dichloro/fluoro in MDLMFCD01863529).
Biological Relevance :
- The 4-acetamidophenyl group in the target compound is structurally similar to kinase inhibitors (e.g., rociletinib analogs in ), suggesting possible tyrosine kinase inhibition.
- Thiophene-containing analogs (CAS 444591-83-7 ) may exhibit improved membrane permeability due to lipophilic substituents.
Synthetic Accessibility :
- Halogenated derivatives (e.g., MDLMFCD01863529 ) are often synthesized via Ullmann or Buchwald-Hartwig coupling, whereas methoxy-substituted analogs may use milder conditions (e.g., ).
Biological Activity
The compound 2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-acetamidophenyl)prop-2-enamide is a synthetic derivative notable for its unique structure, which includes a cyano group and an acetamidophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory research. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.
Molecular Formula
- Molecular Formula : C20H19N3O4
IUPAC Name
- IUPAC Name : 3-(4-acetamidophenyl)-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide
Structural Features
The presence of both a cyano group and an acetamidophenyl group contributes to the compound's unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The cyano group may facilitate interactions with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes linked to cancer progression or inflammatory responses.
- Receptor Modulation : Interaction with cell surface receptors could modulate signaling pathways critical for cell survival and proliferation.
Anticancer Activity
Several studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance:
- Study on Cytotoxicity : Research demonstrated that compounds with similar structural features showed cytotoxic effects on various cancer cell lines, with IC50 values indicating effective dose ranges for inhibiting cell growth.
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored:
- Inhibition of Pro-inflammatory Cytokines : Studies suggest that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating a possible role in treating inflammatory diseases .
- Animal Models : In vivo studies using animal models have shown reduced inflammation markers following administration of related compounds, supporting their therapeutic potential .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 2-cyano-N-(3,4-dimethoxyphenyl)acetamide | Structure | Moderate anticancer activity |
| 3-(4-acetamidophenyl)-2-propenamide | Structure | Significant anti-inflammatory effects |
| N-(3,4-dimethoxyphenyl)-3-(4-acetamidophenyl)prop-2-enamide | Structure | Exhibits both cytotoxic and anti-inflammatory properties |
Case Study 1: Cancer Cell Lines
In a study assessing the cytotoxic effects on breast cancer cell lines (MCF-7), this compound demonstrated an IC50 value of approximately 25 µM after 48 hours of exposure. The mechanism was linked to apoptosis induction via mitochondrial pathways.
Case Study 2: Inflammation in Animal Models
A model of induced paw edema in rats treated with the compound showed a significant reduction in swelling compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
